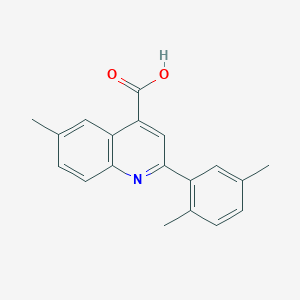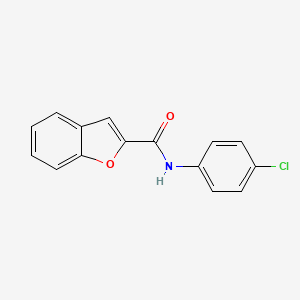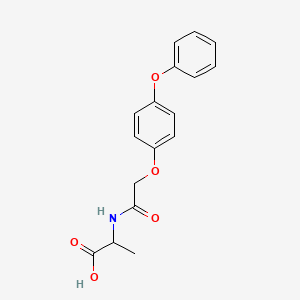
2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of various acetamido propanoic acid derivatives has been explored in several studies. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was achieved and tested as an insect growth regulator, with its structure confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involved the use of azlactone of 5-chlorovanillin, with its structure confirmed by X-ray crystallography and NMR . Enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using a coupling reagent, and their structures were characterized by various spectroscopic methods . The synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was performed using 3-fluoro-4-cyanophenol as the primary compound . Additionally, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was reported, aimed at improving the chemical stability and liposolubility of danshensu .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray crystallography provided insights into the crystal structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies for the ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, and the natural bond orbital (NBO) analysis was employed to study intramolecular charge transfer interactions . The molecular structure of synthesized compounds was also confirmed by calculating 1H and 13C NMR spectra using DFT/B3LYP methods .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. The HOMO-LUMO energies were calculated to describe global reactivity descriptors, which are crucial in explaining the bioactivity of compounds . The synthesized compounds were also tested for their biological activity, such as the insect growth regulatory effects of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using different spectroscopic techniques. FT-IR, NMR, and mass spectrometry were commonly used to confirm the structures and properties of the synthesized compounds . The solubility and stability of these compounds in different phases were also evaluated, with some studies using the integral equation formalism polarization continuum model (IEF-PCM) of the DFT method . Additionally, the Autodock software tool was utilized to study the binding interactions between ligand and receptor proteins .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as propanoic acid derivatives, have been found to exhibit antimicrobial properties .
Mode of Action
Propanoic acid and its derivatives are known to act as antimicrobial agents, inhibiting the growth of bacteria and fungi .
Biochemical Pathways
Propanoic acid, a structurally similar compound, typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Based on its structural similarity to propanoic acid, it may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .
Eigenschaften
IUPAC Name |
2-[[2-(4-phenoxyphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-12(17(20)21)18-16(19)11-22-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYTKZINNWPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)
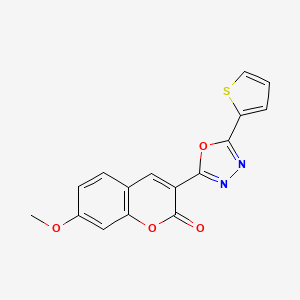
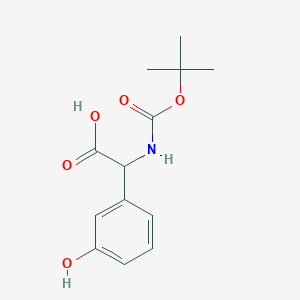
![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)
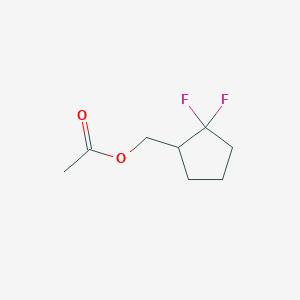
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)
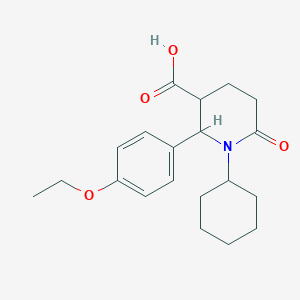
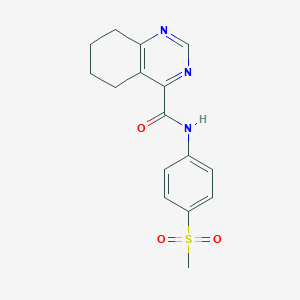
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
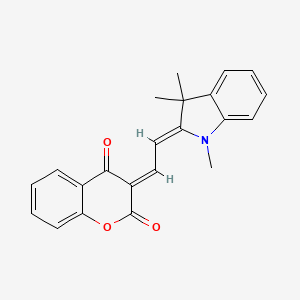
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
